molecular formula C7H18NO3P B3052216 1-diethoxyphosphoryl-N,N-dimethyl-methanamine CAS No. 3958-40-5

1-diethoxyphosphoryl-N,N-dimethyl-methanamine

Cat. No. B3052216
CAS RN: 3958-40-5
M. Wt: 195.2 g/mol
InChI Key: VHKHQYDKHMKDOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA) is an excellent methylating agent for acids, amines, thiols, and amino acids . It is a reliable methylation agent mainly applied in the synthesis of pharmaceuticals and crop protection agents .


Molecular Structure Analysis

The molecular formula of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .


Chemical Reactions Analysis

1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA) is a reliable methylation agent mainly applied in the synthesis of pharmaceuticals and crop protection agents . It is also used in the cosmetics industry, for example, in hair care products .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is utilized in various synthesis processes. For instance, it is used in the synthesis of novel compounds like 1,3-Dithiolane through condensation reactions (Zhai Zhi-we, 2014). It also plays a role in the synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates which are intermediates in the synthesis of α-methylene-β-lactams (F. Beji, 2015).

Chemical Analysis and Properties

  • Characterization and Structural Analysis : The compound is characterized using methods like 1H NMR and X-ray diffractions to determine its structure and crystalline properties. For example, its use in obtaining single crystals through recrystallization with acetonitrile as a solvent has been documented (Zhai Zhi-we, 2014).

Applications in Material Science

  • Lubricant Additives : The compound is a significant component in the synthesis of surfactants like N-(3-(diethoxyphosphoryl)propyl)-N,N-dimethyloctadecan-1-ammonium bromide, which, when used with certain additives, shows remarkable lubricating properties in water-based lubricants. This not only provides excellent anti-friction capabilities but also offers a non-corrosive environment for steel in aqueous solutions (Yurong Wang et al., 2017).

Pharmacological Research

  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmacologically significant compounds. For example, it is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).

Analytical Chemistry

  • Spin Trapping in EPR Spectroscopy : The compound is used in Electron Paramagnetic Resonance (EPR) spectroscopy as a spin trap, particularly for superoxide radicals. The rate constants for spin trapping by various derivatives of the compound have been estimated using competitive inhibition techniques, providing valuable insights into the structural influence on trapping efficiency (P. Tsai et al., 2003).

Safety and Hazards

The safety data sheet for N,N-Dimethylformamide dimethyl acetal, a similar compound, indicates that it is a highly flammable liquid and vapor. It is harmful if inhaled, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine. For instance, the compound is known to spontaneously decompose in water and is soluble in organic solvents . These properties could affect its stability and efficacy in different environments.

properties

IUPAC Name

1-diethoxyphosphoryl-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKHQYDKHMKDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403684
Record name Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3958-40-5
Record name Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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